molecular formula C13H13NO2 B8493219 4-Methoxy-2-phenoxy-phenylamine

4-Methoxy-2-phenoxy-phenylamine

Cat. No.: B8493219
M. Wt: 215.25 g/mol
InChI Key: SBTRJDQNOOGKKQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenoxy-phenylamine is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at the 4-position and a phenoxy (-OPh) group at the 2-position of the benzene ring. Such compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems, which facilitate interactions in catalysis, drug design, and polymer synthesis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-2-phenoxyaniline

InChI

InChI=1S/C13H13NO2/c1-15-11-7-8-12(14)13(9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3

InChI Key

SBTRJDQNOOGKKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Diphenylamine Derivatives

4-Methoxydiphenylamine (CAS 1208-86-2)

  • Structure : A diphenylamine core with a methoxy group at the 4-position.
  • Molecular Formula: C₁₃H₁₃NO.
  • Applications : Used in polymer stabilization and as a precursor for dyes .
  • Key Difference: Lacks the 2-phenoxy substitution present in 4-Methoxy-2-phenoxy-phenylamine, reducing steric hindrance and altering electronic properties.

4-Methoxy-4'-methyldiphenylamine (CAS 39253-43-5)

  • Structure : Features methoxy and methyl groups at the 4- and 4'-positions, respectively.
  • Molecular Formula: C₁₄H₁₅NO.
  • Applications : Explored in antioxidant formulations due to enhanced electron-donating capacity from dual substituents .
Compound Substituents Molecular Formula Key Applications
4-Methoxydiphenylamine 4-OCH₃ C₁₃H₁₃NO Polymer stabilizers
This compound (inferred) 4-OCH₃, 2-OPh C₁₃H₁₃NO₂* Likely catalytic intermediates

*Inferred formula based on structural analogs.

Phenoxyethylamine Derivatives

2-(4-Amino-3-methylphenoxy)ethylamine (CAS 201853-04-5)

  • Structure: Ethylamine chain linked to a 4-amino-3-methylphenoxy group.
  • Molecular Formula : C₉H₁₄N₂O.
  • Applications : Intermediate in bioactive molecule synthesis, such as kinase inhibitors .

2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine (CAS 937596-56-0)

  • Structure : Combines methoxy, methyl, and trifluoromethyl groups with a phenylamine core.
  • Molecular Formula: C₁₅H₁₅F₃NO₂.
  • Applications : Specialty agrochemicals due to fluorine-enhanced stability and lipophilicity .

Substituted Benzeneethanamines

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride

  • Structure : Ethylamine with 4-hydroxy-3-methoxyphenyl substitution.
  • Applications : Neurotransmitter analog research (e.g., dopamine derivatives) .
  • Comparison: Hydroxy and methoxy groups enable redox activity, absent in this compound.

N-Methyl-2-(4-methoxyphenyl)ethylamine

  • Structure : N-methylated ethylamine with a 4-methoxyphenyl group.
  • Molecular Formula: C₁₀H₁₅NO.
  • Applications : Serotonergic pathway studies and psychotropic drug development .

Physicochemical Property Trends

  • Solubility: Methoxy and phenoxy groups enhance hydrophobicity compared to hydroxy-substituted analogs (e.g., tyramine derivatives in ).
  • Stability : Trifluoromethyl groups (as in CAS 937596-56-0) improve thermal and metabolic stability, whereas ethylamine chains (e.g., CAS 201853-04-5) may increase susceptibility to oxidation .
  • Electronic Effects : Electron-donating methoxy groups increase aromatic ring reactivity, critical in electrophilic substitution reactions .

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